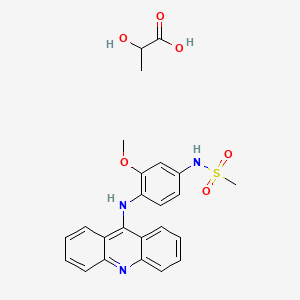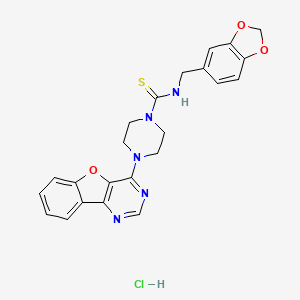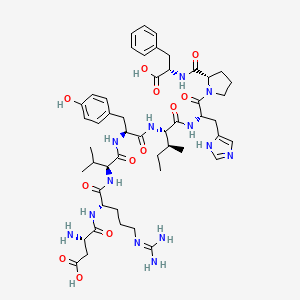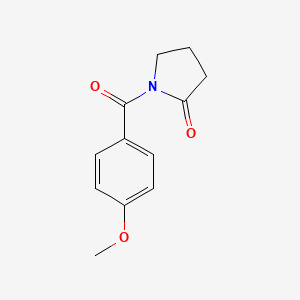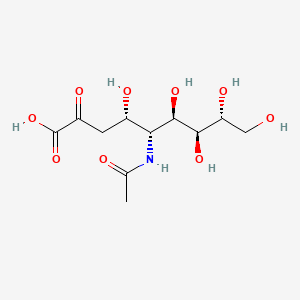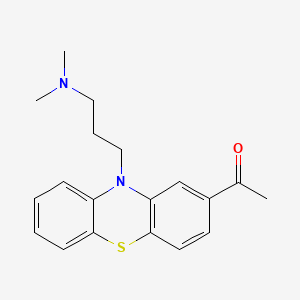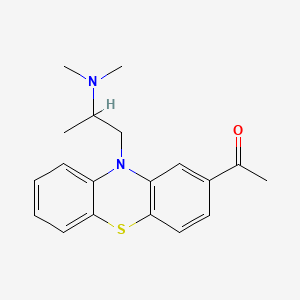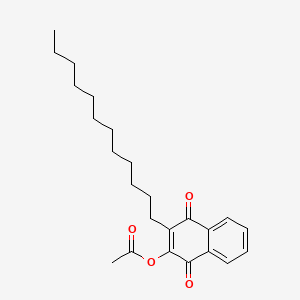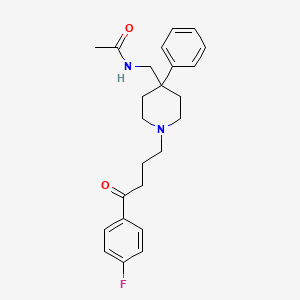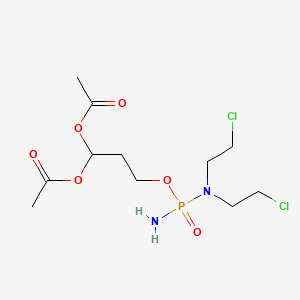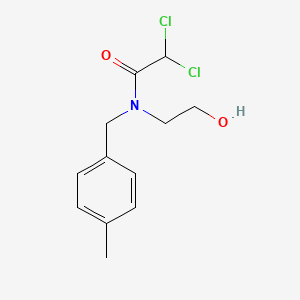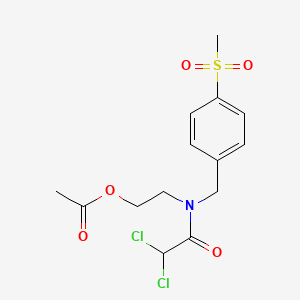
7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADR-851 free base is an HT3 receptor antagonist. It works against acute thermal, mechanical and formalin-induced inflammatory pain.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- 5-Bromo-3-amino-2-benzofurancarboxamide has been used in the synthesis of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines, which were screened for their antimicrobial activities (Parameshwarappa & Sangapure, 2009).
Antitumor Evaluation
- 7-Benzofurancarboxamide derivatives have been evaluated for antileukemic activity in mice, specifically examining the influence of structural modifications on biological activity (Ramasamy et al., 1990).
Synthesis of CCR5 Antagonist
- Derivatives of 7-benzofurancarboxamide have been used in the synthesis of orally active CCR5 antagonists, highlighting its potential in treating conditions such as HIV (Ikemoto et al., 2005).
Intermediate in Enterokinetic Agent Synthesis
- This compound is an intermediate in the synthesis of the enterokinetic agent R108512, demonstrating its utility in drug development (Willemsens et al., 2004).
Antiproliferative and Antiviral Activity
- Studies have investigated its use in synthesizing compounds with antiproliferative and antiviral activity, such as against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Metabolism and Disposition Studies
- It's used in the study of the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting its role in pharmacokinetic research (Renzulli et al., 2011).
Synthesis of Novel Antiviral Agents
- Its derivatives have been synthesized and evaluated for antiviral activity against viruses like HIV-1, showcasing its relevance in antiviral drug development (Migawa et al., 2005).
Neuroleptic Activity
- Benzamides of 7-benzofurancarboxamide have been synthesized as potential neuroleptics, indicating its application in neuropsychiatric disorder treatment (Iwanami et al., 1981).
Eigenschaften
CAS-Nummer |
138559-56-5 |
|---|---|
Molekularformel |
C14H18ClN3O2 |
Molekulargewicht |
295.76 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8/h6,8,17H,1-5,7,16H2,(H,18,19)/t8-/m0/s1 |
InChI-Schlüssel |
MPECLPSCJHXWNO-QMMMGPOBSA-N |
Isomerische SMILES |
C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Kanonische SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ADR-851 free base; ADR 851 free base; ADR851 free base |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


